molecular formula C16H15Cl3O4S B2912980 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate CAS No. 2361794-09-2

2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate

Cat. No.: B2912980
CAS No.: 2361794-09-2
M. Wt: 409.7
InChI Key: CZAWKNBTAUQESW-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonate group, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of sulfonate groups to sulfides.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, sulfides, and substituted phenyl derivatives.

Scientific Research Applications

2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with positively charged sites on proteins, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate include other chlorinated phenyl sulfonates and butoxy-substituted benzene derivatives.

Uniqueness

The presence of multiple chlorine atoms and a butoxy group enhances its versatility in chemical synthesis and industrial processes.

Properties

IUPAC Name

(2,5-dichlorophenyl) 3-butoxy-4-chlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3O4S/c1-2-3-8-22-15-10-12(5-7-13(15)18)24(20,21)23-16-9-11(17)4-6-14(16)19/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAWKNBTAUQESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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